(2S)-2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid (2S)-2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16787264
InChI: InChI=1S/C9H10FNO3/c10-8-5(2-1-3-7(8)12)4-6(11)9(13)14/h1-3,6,12H,4,11H2,(H,13,14)/t6-/m0/s1
SMILES:
Molecular Formula: C9H10FNO3
Molecular Weight: 199.18 g/mol

(2S)-2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid

CAS No.:

Cat. No.: VC16787264

Molecular Formula: C9H10FNO3

Molecular Weight: 199.18 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid -

Specification

Molecular Formula C9H10FNO3
Molecular Weight 199.18 g/mol
IUPAC Name (2S)-2-amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid
Standard InChI InChI=1S/C9H10FNO3/c10-8-5(2-1-3-7(8)12)4-6(11)9(13)14/h1-3,6,12H,4,11H2,(H,13,14)/t6-/m0/s1
Standard InChI Key VMIZXNIWIKTWDQ-LURJTMIESA-N
Isomeric SMILES C1=CC(=C(C(=C1)O)F)C[C@@H](C(=O)O)N
Canonical SMILES C1=CC(=C(C(=C1)O)F)CC(C(=O)O)N

Introduction

Chemical Structure and Stereochemical Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (2S)-2-amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid, reflecting its stereochemistry at the α-carbon (S-configuration) and the substitution pattern on the phenyl ring. The molecular formula is C₉H₁₀FNO₃, with a calculated molecular weight of 217.18 g/mol .

Structural Characteristics

The molecule consists of three key components:

  • A propanoic acid backbone with an amino group at the α-position.

  • A 2-fluoro-3-hydroxyphenyl group attached to the β-carbon.

  • A chiral center at the α-carbon, conferring stereospecificity.

The fluorine atom at the 2-position and hydroxyl group at the 3-position on the phenyl ring introduce electronic and steric effects that influence reactivity and intermolecular interactions. The ortho-fluorine and meta-hydroxyl groups create a polar environment, enhancing hydrogen-bonding potential while modulating lipophilicity .

Table 1: Structural Comparison with Related Compounds

Compound NameMolecular FormulaSubstituents on Phenyl RingMolecular Weight (g/mol)
(2S)-2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acidC₉H₁₀FNO₃2-F, 3-OH217.18
(2S)-2-Amino-3-[2-(3-fluoropropyl)-4-hydroxyphenyl]propanoic acid C₁₂H₁₆FNO₃2-(3-fluoropropyl), 4-OH241.26
(S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochlorideC₉H₁₂ClNO₃2-OH241.65

Synthesis and Manufacturing Considerations

Proposed Synthetic Routes

While no direct synthesis reports exist for this compound, analogous fluorinated amino acids suggest plausible pathways:

  • Schiff Base Formation:

    • Condensation of 2-fluoro-3-hydroxybenzaldehyde with a protected L-alanine derivative (e.g., Boc-L-alanine) to form a Schiff base intermediate.

    • Reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation to yield the β-aryl alanine derivative .

  • Fluorination Strategies:

    • Electrophilic fluorination of 3-hydroxyphenylalanine derivatives using Selectfluor® or N-fluorobenzenesulfonimide (NFSI).

    • Directed ortho-lithiation followed by reaction with a fluorine source (e.g., N-fluoropyridinium salts).

  • Deprotection and Purification:

    • Acidic cleavage of protecting groups (e.g., Boc with trifluoroacetic acid).

    • Recrystallization from ethanol/water mixtures to isolate the enantiomerically pure product.

Challenges in Synthesis

  • Regioselectivity: Competing fluorination at adjacent positions requires careful control of reaction conditions.

  • Steric Hindrance: The ortho-fluoro and meta-hydroxyl groups may impede coupling reactions, necessitating high-temperature or microwave-assisted synthesis.

  • Chiral Integrity: Racemization risks during deprotection steps demand mild acidic conditions and low temperatures.

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Predicted to be moderate (~10–20 mg/mL in water at pH 5–6) due to the ionizable carboxylic acid and amino groups. The hydroxyl and fluorine substituents enhance polarity but reduce lipophilicity compared to non-fluorinated analogs .

  • pH Sensitivity: The carboxylic acid (pKa ≈ 2.3) and amino group (pKa ≈ 9.7) dominate ionization states, influencing solubility across physiological pH ranges.

  • Thermal Stability: Decomposition likely occurs above 200°C, with the fluorine atom increasing thermal resistance compared to hydroxyl-only derivatives.

Table 2: Predicted Physicochemical Properties

PropertyValue/Description
LogP (Octanol-Water)0.85 (estimated via group contribution)
Hydrogen Bond Donors3 (NH₂, OH, COOH)
Hydrogen Bond Acceptors5 (F, O from OH, COO⁻, NH₂)
Rotatable Bonds4

Future Research Directions

  • Synthetic Optimization: Develop enantioselective fluorination methods to improve yields.

  • Biological Screening: Evaluate inhibitory activity against amino acid-processing enzymes (e.g., aromatase or decarboxylases).

  • Formulation Studies: Explore salt forms (e.g., hydrochloride) to enhance bioavailability.

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